molecular formula C20H33ClN2O3 B13749169 N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride CAS No. 101491-83-2

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride

Cat. No.: B13749169
CAS No.: 101491-83-2
M. Wt: 384.9 g/mol
InChI Key: FNWLKZTVUIGNSI-UHFFFAOYSA-N
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Description

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a phenoxy group, a carbamic acid ester, and a piperidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride typically involves multiple steps. One common method includes the reaction of N-ethyl-N-(1-phenoxy-2-propyl)carbamic acid with 2-(2-methylpiperidino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-piperidino)ethyl ester hydrochloride
  • N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpyrrolidino)ethyl ester hydrochloride

Uniqueness

N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(2-methylpiperidino)ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

101491-83-2

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(2-methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-4-22(18(3)16-25-19-11-6-5-7-12-19)20(23)24-15-14-21-13-9-8-10-17(21)2;/h5-7,11-12,17-18H,4,8-10,13-16H2,1-3H3;1H

InChI Key

FNWLKZTVUIGNSI-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)COC1=CC=CC=C1)C(=O)OCC[NH+]2CCCCC2C.[Cl-]

Origin of Product

United States

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